molecular formula C12H12N2O3 B2883342 4-(3-Phenyl-1,2,4-oxadiazol-5-yl)butanoic acid CAS No. 875164-21-9

4-(3-Phenyl-1,2,4-oxadiazol-5-yl)butanoic acid

Cat. No. B2883342
CAS RN: 875164-21-9
M. Wt: 232.239
InChI Key: MZTVBDKRHBBHNR-UHFFFAOYSA-N
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Description

This compound belongs to the class of organic compounds known as phenyloxadiazoles . These are polycyclic aromatic compounds containing a benzene ring linked to a 1,2,4-oxadiazole ring through a CC or CN bond .


Synthesis Analysis

Several research groups have synthesized diversely substituted 1,2,4-oxadiazoles as anti-infective agents . The synthesis of nitrogen- and oxygen-containing scaffolds has gained momentum due to their versatility in the arsenal of drug discovery .


Molecular Structure Analysis

The IUPAC name of this compound is 4-[3-(3-methoxyphenyl)-1,2,4-oxadiazol-5-yl]butanoic acid . The InChI code is 1S/C13H14N2O4/c1-18-10-5-2-4-9 (8-10)13-14-11 (19-15-13)6-3-7-12 (16)17/h2,4-5,8H,3,6-7H2,1H3, (H,16,17) .


Chemical Reactions Analysis

The synthesis of 1,2,4-oxadiazoles often involves an annulation reaction, followed by desulfurization/intramolecular rearrangement .


Physical And Chemical Properties Analysis

The molecular weight of this compound is 232.24 . It has a melting point of 102-104 degrees Celsius . It is a powder in its physical form .

Scientific Research Applications

Drug Discovery and Design

1,2,4-Oxadiazole derivatives have been used extensively in drug discovery due to their unique bioisosteric properties and wide spectrum of biological activities . They serve as a perfect framework for novel drug development .

Anticancer Applications

Compounds containing 1,2,4-oxadiazole moiety have shown potential in anticancer applications . Their unique structure and biological potential make them important for molecule planning in the field of cancer research .

Antibacterial Applications

1,2,4-Oxadiazole derivatives have demonstrated strong antibacterial effects. For instance, certain compounds have shown excellent antibacterial activity against Xanthomonas oryzae pv. oryzae (Xoo) and Xanthomonas oryzae pv. oryzicola (Xoc) .

Antifungal Applications

These compounds have also shown promising results in antifungal applications. They have been evaluated against strains like T. harzianum and A. niger .

Analgesic and Anti-inflammatory Applications

1,2,4-Oxadiazole derivatives have been found to exhibit analgesic and anti-inflammatory properties , making them potential candidates for pain and inflammation management.

Anticonvulsant Applications

These compounds have also been studied for their anticonvulsant properties , which could be beneficial in the treatment of conditions like epilepsy.

Antihypertensive Applications

1,2,4-Oxadiazole derivatives have shown potential in the treatment of hypertension , a common condition affecting millions worldwide.

Antidiabetic Applications

These compounds have also been explored for their antidiabetic properties , offering potential new avenues for diabetes treatment.

Mechanism of Action

While the specific mechanism of action for this compound is not mentioned in the search results, 1,2,4-oxadiazoles are often synthesized as anti-infective agents with anti-bacterial, anti-viral, anti-leishmanial, etc. activities .

Future Directions

Given the anti-infective potential of 1,2,4-oxadiazoles , future research could focus on further refinement of these compounds and exploration of their potential against resistant microorganisms .

properties

IUPAC Name

4-(3-phenyl-1,2,4-oxadiazol-5-yl)butanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12N2O3/c15-11(16)8-4-7-10-13-12(14-17-10)9-5-2-1-3-6-9/h1-3,5-6H,4,7-8H2,(H,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MZTVBDKRHBBHNR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=NOC(=N2)CCCC(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

232.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(3-Phenyl-1,2,4-oxadiazol-5-yl)butanoic acid

Synthesis routes and methods

Procedure details

To a solution of methyl 3-(3-phenyl-1,2,4-oxadiazol-5-yl)butanoate (1.53 g, 6.21 mmole) in methanol (10 ml) was added 1N NaOH (10 mL). After stirring at room temperature for 2 hours, the reaction solution was acidified to pH=3-4 with 6N HCl under an ice bath and then extracted with ethyl acetate three times. The combined organic layers were washed with water and then brine, dried over Na2SO4, filtered and concentrated to give the desired product (1.44 g, 99% yield) as white solid. LCMS calculated for C12H13N2O3 (M+H): 233.1. found: 233.1.
Name
methyl 3-(3-phenyl-1,2,4-oxadiazol-5-yl)butanoate
Quantity
1.53 g
Type
reactant
Reaction Step One
Name
Quantity
10 mL
Type
reactant
Reaction Step One
Quantity
10 mL
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Yield
99%

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